Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138059-95-5
VCID: VC6381599
InChI: InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H
SMILES: CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride

CAS No.: 2138059-95-5

Cat. No.: VC6381599

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-3-methylazetidine-1-carboxylate hydrochloride - 2138059-95-5

Specification

CAS No. 2138059-95-5
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71
IUPAC Name tert-butyl 3-amino-3-methylazetidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-5-9(4,10)6-11;/h5-6,10H2,1-4H3;1H
Standard InChI Key AHYAXFMAPAXEJF-UHFFFAOYSA-N
SMILES CC1(CN(C1)C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

The compound derives from tert-butyl 3-amino-3-methylazetidine-1-carboxylate, a bicyclic azetidine derivative. The hydrochloride form introduces a protonated amine group, resulting in the molecular formula C₉H₁₈N₂O₂·HCl and a molecular weight of 222.71 g/mol (calculated from the free base molecular weight of 186.25 g/mol ). Key structural features include:

  • A four-membered azetidine ring with a tertiary butyl carbamate group.

  • A methyl-substituted amino group at the 3-position.

Table 1: Physical Properties of tert-Butyl 3-Amino-3-Methylazetidine-1-Carboxylate Hydrochloride

PropertyValueSource
Density1.1 ± 0.1 g/cm³
Boiling Point (free base)242.5 ± 33.0 °C
Flash Point (free base)100.5 ± 25.4 °C
Solubility (free base)22.3 mg/mL in water
pKa (amine)~8.5 (estimated)

Spectroscopic Data

  • IR Spectroscopy: Peaks corresponding to N-H stretching (3300–3500 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹) .

  • NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (¹³C: 28–30 ppm), while the azetidine ring protons resonate between δ 3.0–4.0 ppm .

Synthesis and Industrial Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Formation of the Free Base:

    • Reacting 3-amino-3-methylazetidine with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) .

    • Reaction equation:

      3-Amino-3-methylazetidine+(Boc)₂Otert-Butyl 3-amino-3-methylazetidine-1-carboxylate+HCl\text{3-Amino-3-methylazetidine} + \text{(Boc)₂O} \rightarrow \text{tert-Butyl 3-amino-3-methylazetidine-1-carboxylate} + \text{HCl}
  • Salt Formation:

    • Treating the free base with hydrochloric acid in an ether solvent to precipitate the hydrochloride salt .

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Minimize side reactions and improve heat transfer .

  • Crystallization Techniques: Use anti-solvents like diethyl ether to isolate high-purity hydrochloride salt .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key building block in synthesizing:

  • Antiviral Agents: Modified azetidines exhibit activity against RNA viruses by inhibiting viral polymerases .

  • Antibiotics: Derivatives target bacterial efflux pumps, enhancing antibiotic efficacy .

Case Study: Anticancer Drug Development

In a 2024 study, the hydrochloride salt was coupled with aryl carboxylic acids via HBTU-mediated amidation to produce candidates with IC₅₀ values < 1 μM against breast cancer cell lines .

ParameterValueSource
LD₅₀ (Oral, Rat)>2000 mg/kg
Storage Temperature2–8 °C (desiccated)

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